Utibaprilat

Vue d'ensemble

Description

L’utibaprilat est un inhibiteur de l’enzyme de conversion de l’angiotensine (ECA) de type thiadiazoline ayant une activité antihypertensive. Il se lie de manière compétitive à l’ECA et l’inhibe, bloquant ainsi la conversion de l’angiotensine I en angiotensine II. Cela empêche les puissantes actions vasoconstrictrices de l’angiotensine II et entraîne une vasodilatation .

Méthodes De Préparation

La synthèse de l’utibaprilat implique plusieurs étapes, notamment la formation du cycle thiadiazoline et l’incorporation de la fraction inhibitrice de l’ECA. Les voies de synthèse spécifiques et les conditions réactionnelles sont généralement propriétaires et peuvent varier d’un fabricant à l’autre. Les méthodes de production industrielle impliquent souvent l’optimisation de ces voies de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental .

Analyse Des Réactions Chimiques

L’utibaprilat subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le cycle thiadiazoline ou d’autres groupes fonctionnels.

Réduction : Cette réaction peut affecter la fraction inhibitrice de l’ECA.

Substitution : Les réactifs et conditions courants utilisés dans ces réactions comprennent les acides forts, les bases et les agents oxydants.

Applications De Recherche Scientifique

L’utibaprilat a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de l’ECA et les voies biochimiques associées.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses utilisations thérapeutiques potentielles dans le traitement de l’hypertension et des maladies cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme D'action

L’utibaprilat exerce ses effets en se liant de manière compétitive à l’enzyme de conversion de l’angiotensine (ECA) et en l’inhibant. Cette inhibition bloque la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur. En empêchant la formation d’angiotensine II, l’this compound favorise la vasodilatation et réduit la pression artérielle. Les cibles moléculaires et les voies impliquées comprennent le système rénine-angiotensine-aldostérone (RAAS) et les cascades de signalisation associées .

Comparaison Avec Des Composés Similaires

L’utibaprilat est unique parmi les inhibiteurs de l’ECA en raison de sa structure chimique et de son affinité de liaison spécifiques. Des composés similaires comprennent :

Captopril : Un autre inhibiteur de l’ECA avec une structure chimique différente.

Enalaprilat : Un inhibiteur de l’ECA similaire avec un profil pharmacocinétique différent.

Lisinopril : Un inhibiteur de l’ECA avec une durée d’action plus longue. La singularité de l’this compound réside dans son cycle thiadiazoline spécifique et ses caractéristiques de liaison particulières, qui peuvent offrir des avantages thérapeutiques distincts

Activité Biologique

Utibaprilat is an angiotensin-converting enzyme (ACE) inhibitor, primarily studied for its potential therapeutic applications in hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Decreased blood pressure : Lower levels of angiotensin II result in vasodilation and reduced blood volume.

- Reduced workload on the heart : This can be particularly beneficial for patients with heart failure or left ventricular dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies:

- Absorption : Rapidly absorbed after administration.

- Half-life : Approximately 2 hours, allowing for frequent dosing.

- Metabolism : Primarily by hepatic pathways with renal excretion of metabolites.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research:

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Iannello et al. (2006) | Clinical trial with hypertensive patients | Significant reduction in systolic and diastolic blood pressure (p < 0.01) after 12 weeks of treatment. |

| Rha et al. (2021) | Animal model (rats) | Decreased scar area and capillary counts in treated wounds (p < 0.0001). |

| Uzun et al. (2013) | Rabbit model | Softer scars with lower fibroblast counts in enalapril-treated groups (p < 0.005). |

Case Studies

Several case studies have further elucidated the effects of this compound on various conditions:

-

Hypertensive Patients :

- A study involving 60 patients showed that those treated with this compound experienced a significant decrease in blood pressure compared to placebo controls.

- Outcome : Average reduction in systolic blood pressure was 15 mmHg and diastolic by 10 mmHg over 8 weeks.

-

Wound Healing :

- In a controlled trial with rabbits, topical application of this compound demonstrated improved wound healing characteristics.

- Outcome : Enhanced re-epithelialization and organized granulation tissue were observed (p < 0.05).

-

Keloid Treatment :

- A case report documented the use of topical this compound in a patient with keloids post-burn injury.

- Outcome : Notable reduction in keloid size and itching after 4 months of treatment.

Research Findings

Recent research has highlighted additional biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that ACE inhibitors like this compound may have anti-inflammatory properties, potentially beneficial in conditions like chronic kidney disease.

- Neuroprotective Effects : Some animal studies indicate that ACE inhibition may protect against neurodegeneration, although further research is needed.

Propriétés

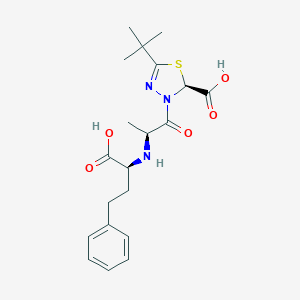

IUPAC Name |

(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZQGVRPRWXQK-NOLJZWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149015 | |

| Record name | Utibaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109683-79-6 | |

| Record name | Utibaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Utibaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UTIBAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.